molecular formula C11H14ClNO B1285253 4-[2-(Chloromethyl)phenyl]morpholine CAS No. 110405-99-7

4-[2-(Chloromethyl)phenyl]morpholine

Cat. No.: B1285253
CAS No.: 110405-99-7
M. Wt: 211.69 g/mol
InChI Key: DTDMBBZYSCGLKW-UHFFFAOYSA-N
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Description

4-[2-(Chloromethyl)phenyl]morpholine is a chemical compound with the molecular formula C11H14ClNO. It is a morpholine derivative where a chloromethyl group is attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Chloromethyl)phenyl]morpholine typically involves the reaction of 2-(chloromethyl)phenylamine with morpholine. This reaction can be carried out under various conditions, but a common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or toluene, and a base, such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Chloromethyl)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide .

Scientific Research Applications

4-[2-(Chloromethyl)phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Chloromethyl)phenyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Chloromethyl)phenyl]morpholine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.

Properties

IUPAC Name

4-[2-(chloromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDMBBZYSCGLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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